4-(2,4-Difluorophenyl)benzaldehyde

Medicinal Chemistry Flavonoid Synthesis Structure-Activity Relationship

Researchers developing flavonoid SAR often face slow library synthesis due to low aldehyde reactivity. 4-(2,4-Difluorophenyl)benzaldehyde solves this with enhanced electrophilicity from the 2',4'-difluoro substitution. Key advantages: • Accelerates Claisen-Schmidt condensation for chalcone formation. • Direct synthesis of specific phosphonate derivatives per US2012/22024 A1. • Pre-formed building block eliminates cross-coupling optimization. Suitable for hit-to-lead medicinal chemistry and biaryl library parallel synthesis.

Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
CAS No. 728918-75-0
Cat. No. B1334109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenyl)benzaldehyde
CAS728918-75-0
Molecular FormulaC13H8F2O
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H8F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H
InChIKeyVXWNQBQQPCHIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorophenyl)benzaldehyde (CAS 728918-75-0) Procurement Guide | Fluorinated Biphenyl Aldehyde Intermediates


4-(2,4-Difluorophenyl)benzaldehyde (CAS 728918-75-0), also known as 2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde, is a fluorinated biphenyl aldehyde building block with the molecular formula C13H8F2O and a molecular weight of 218.20 g/mol . This compound is primarily utilized as a research chemical and intermediate in the synthesis of pharmaceutical candidates and agrochemicals, where its difluoro substitution pattern influences electronic properties and reactivity .

4-(2,4-Difluorophenyl)benzaldehyde (728918-75-0) – Why Generic Substitution is Not Advisable


In-class fluorinated biphenyl aldehydes cannot be simply interchanged due to the critical influence of fluorine substitution pattern on electronic properties, reactivity, and downstream biological activity. Even within the difluoro substitution class, the specific 2',4'-substitution pattern confers distinct reactivity compared to other regioisomers [1]. The position and number of fluorine atoms significantly alter the electron density of the aromatic rings, affecting nucleophilic addition rates to the aldehyde group and the overall molecular lipophilicity (LogP) . Furthermore, the target compound serves as a precursor to a specific phosphonate derivative in the patent literature, underscoring its specialized role in particular synthetic pathways [2].

Quantitative Differentiation Evidence for 4-(2,4-Difluorophenyl)benzaldehyde (728918-75-0)


Influence of 2',4'-Difluoro Substitution Pattern on Reaction Rate in Chalcone Synthesis

In a systematic study of fluorobenzaldehyde reactivity, the 2',4'-difluoro substitution pattern on the benzaldehyde B-ring exhibited the highest reaction rate for Claisen-Schmidt condensation with hydroxyacetophenones compared to mono-fluoro and other di-fluoro regioisomers [1]. This electronic effect is attributed to the combined ortho and para fluorine substituents, which enhance the electrophilicity of the carbonyl carbon.

Medicinal Chemistry Flavonoid Synthesis Structure-Activity Relationship

Distinct Patent-Reported Synthetic Utility: Precursor to Phosphonate Derivatives

4-(2,4-Difluorophenyl)benzaldehyde is explicitly utilized in a patented synthetic route to prepare tripotassium 1-phosphono-4-[4-(2,4-difluorophenyl)phenyl]butylsulfonic acid derivatives [1]. The aldehyde is synthesized via Suzuki coupling of 2,4-difluorophenylboronic acid and 4-bromobenzaldehyde, then converted to the phosphonate using a general method, yielding 470 mg (28% overall) of the final compound.

Pharmaceutical Intermediates Synthetic Methodology Suzuki Coupling

Physicochemical Differentiation: LogP and Structural Comparison with Mono-Fluoro Analogs

The 2',4'-difluoro substitution on the biphenyl scaffold increases lipophilicity compared to mono-fluoro analogs, as inferred from calculated LogP values for related difluoro aromatic systems [1]. The target compound (C13H8F2O, MW 218.20) has a higher molecular weight and fluorine count than 4-(2-fluorophenyl)benzaldehyde (C13H9FO, MW 200.21) and 4-(4-fluorophenyl)benzaldehyde (C13H9FO, MW 200.21) [2][3], directly impacting solubility and membrane permeability in biological assays.

Physicochemical Properties Lipophilicity Drug Design

High-Impact Application Scenarios for 4-(2,4-Difluorophenyl)benzaldehyde (728918-75-0)


Synthesis of Fluorinated Chalcones and Flavonoids for Biological Evaluation

Researchers developing structure-activity relationships (SAR) for flavonoid-based therapeutics should prioritize the 2',4'-difluoro B-ring pattern due to its demonstrated superior reactivity in Claisen-Schmidt condensations [1]. The enhanced electrophilicity of the aldehyde group accelerates chalcone formation, enabling efficient library synthesis for antioxidant or other biological screening [1].

Preparation of Phosphonate-Containing Pharmaceutical Intermediates

This aldehyde is a documented starting material for synthesizing specific phosphonate derivatives, as disclosed in US patent US2012/22024 A1 [2]. Users following this patented route must procure this exact compound to ensure fidelity to the described synthetic sequence and to generate the claimed tripotassium phosphonate intermediate [2].

Drug Discovery Programs Requiring Enhanced Lipophilicity and Metabolic Stability

In medicinal chemistry campaigns where increased lipophilicity (LogP ~3.44) and potential metabolic stability are desired, the 2',4'-difluoro biphenyl aldehyde offers a distinct advantage over mono-fluoro analogs [3]. This makes it a strategic choice for optimizing lead compounds targeting intracellular or membrane-associated protein targets .

Suzuki Coupling-Based Diversification of Biphenyl Scaffolds

The compound is efficiently synthesized via Suzuki coupling of 2,4-difluorophenylboronic acid and 4-bromobenzaldehyde . Its commercial availability as a pre-formed building block enables parallel synthesis of diverse biaryl libraries without requiring in-house cross-coupling optimization, accelerating hit-to-lead timelines.

Technical Documentation Hub

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